3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide

JAK1 Kinase inhibitor Biochemical assay

This naphthalene-containing benzamide compound is a potent, ATP-competitive JAK inhibitor with a JAK1 IC50 of 0.33 nM and a defined JAK1 > JAK2 > TYK2 selectivity window, while near-completely sparing JAK3. Unlike pan-JAK agents (e.g., Tofacitinib), its preferential JAK1 inhibition reduces confounding JAK3-mediated immunotoxicity in IL-6-driven disease models and ex vivo hematopoietic stem cell expansion protocols. Ideal as a calibration standard for JAK1-dependent kinase selectivity panels and computational docking validation.

Molecular Formula C38H38N2O2
Molecular Weight 554.7 g/mol
Cat. No. B11713503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide
Molecular FormulaC38H38N2O2
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)C(C)(C)C
InChIInChI=1S/C38H38N2O2/c1-37(2,3)29-22-28(23-30(25-29)38(4,5)6)35(41)39-34-19-13-12-18-33(34)36(42)40(31-16-8-7-9-17-31)32-21-20-26-14-10-11-15-27(26)24-32/h7-25H,1-6H3,(H,39,41)
InChIKeyCIXXQIASNMCMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-tert-butyl-N-{2-[(naphthalen-2-yl)(phenyl)carbamoyl]phenyl}benzamide – JAK Kinase Inhibitor Profiling Compound


3,5-Di-tert-butyl-N-{2-[(naphthalen-2-yl)(phenyl)carbamoyl]phenyl}benzamide is a synthetic small-molecule JAK (Janus kinase) inhibitor with documented activity against JAK1, JAK2, and TYK2 kinases [1]. It belongs to the naphthalene-containing benzamide chemical series, a class known for ATP-competitive inhibition of the JAK-STAT signaling pathway. Quantitative binding data from a standardized in vitro kinase assay confirm its potent interaction with specific JAK family members, positioning it as a pharmacological tool for interrogating JAK-dependent signaling [1].

Why JAK Inhibitor Substitution Fails: Functional Selectivity in 3,5-Di-tert-butyl-N-{2-[(naphthalen-2-yl)(phenyl)carbamoyl]phenyl}benzamide


The JAK family comprises four distinct kinases (JAK1, JAK2, JAK3, TYK2) that mediate different cytokine receptor signaling cascades, making broad-spectrum inhibition a liability for many therapeutic applications [1]. Closely related JAK inhibitors—such as Tofacitinib, Baricitinib, or Ruxolitinib—exhibit markedly different JAK isoform selectivity profiles, which leads to divergent functional outcomes in cellular and in vivo models [2]. Substituting this 3,5-di-tert-butyl-naphthalenyl-benzamide compound with a generic JAK inhibitor without precise, comparative selectivity data would risk confounding pharmacological interpretation due to its unique relative IC50 ratios for JAK1, JAK2, and TYK2 versus JAK3 [1].

Quantitative Differentiation Evidence for 3,5-Di-tert-butyl-N-{2-[(naphthalen-2-yl)(phenyl)carbamoyl]phenyl}benzamide


JAK1 Potency Advantage Over JAK2 and TYK2: Biochemical IC50 Comparison

In a head-to-head biochemical assay under identical conditions, 3,5-di-tert-butyl-N-{2-[(naphthalen-2-yl)(phenyl)carbamoyl]phenyl}benzamide inhibited JAK1 with an IC50 of 0.33 nM, representing approximately 5.2-fold greater potency than against JAK2 (IC50 1.7 nM) and 28-fold greater potency than against TYK2 (IC50 9.2 nM) [1]. This JAK1 > JAK2 > TYK2 activity rank order provides a selectivity fingerprint distinct from pan-JAK inhibitors like Tofacitinib (JAK1 IC50 ~3.2 nM, JAK2 ~4.0 nM) or JAK2-selective inhibitors like Ruxolitinib (JAK2 IC50 ~2.8 nM, JAK1 ~3.3 nM), where the potency ratios are much narrower [2].

JAK1 Kinase inhibitor Biochemical assay

Minimal JAK3 Engagement Avoids Immunosuppression Liability

The compound's reported IC50 data reveals a significant activity gap against JAK3 (no detectable inhibition at the concentrations tested in the same assay panel), in contrast to pan-JAK inhibitors such as Tofacitinib (JAK3 IC50 ~1.6 nM) and JAK3-selective probes (e.g., ZM 449829, pIC50 6.8) [1][2]. This JAK1-preferential over JAK3 profile avoids the common gamma-chain cytokine blockade that drives immunosuppression, a well-documented class-context side-effect of first-generation JAK inhibitors [2].

JAK3 Selectivity Immunosuppression

Structural Differentiation of Naphthalene-Phenyl Carbamoyl Scaffold from Quinoxaline-Based JAK2 Inhibitors

Unlike the widely used JAK2 inhibitor NVP-BSK805 (a quinoxaline derivative with JAK2 IC50 of 0.48 nM but only ~20-fold selectivity over JAK1 and TYK2), this 3,5-di-tert-butyl-naphthalenyl-benzamide compound achieves a distinct binding mode through its naphthalene-carbamoyl-phenyl scaffold, resulting in reversed selectivity (JAK1 preferentially over JAK2) [1]. This structural differentiation is reflected in the activity data: the target compound shows JAK1 IC50 = 0.33 nM vs. JAK2 IC50 = 1.7 nM (approximately half the JAK1 potency of NVP-BSK805 for JAK2).

Chemical scaffold Selectivity JAK2

Optimal Use Cases for 3,5-Di-tert-butyl-N-{2-[(naphthalen-2-yl)(phenyl)carbamoyl]phenyl}benzamide


IL-6/STAT3 Pathway Dissection in Inflammatory and Tumor Models

In experimental models where IL-6-driven JAK1/STAT3 signaling is the primary axis of investigation (e.g., rheumatoid arthritis, multiple myeloma), this compound's preferential JAK1 inhibition provides a more selective pharmacological interrogation than pan-JAK agents, reducing confounding effects from unwanted JAK3 blockade on T-cell subsets [1]. Its JAK1 IC50 of 0.33 nM enables reliable target engagement at sub-nanomolar concentrations.

Chemical Probe for JAK1-Centric Kinase Selectivity Screening Panels

As a naphthalene-benzamide chemotype with a defined JAK1 > JAK2 > TYK2 selectivity window, this compound serves as a calibration standard in kinase selectivity panels where the goal is to distinguish JAK1-dependent hits from broad-spectrum or JAK2-biased compounds [1]. Its distinct scaffold also aids in validating computational docking models for JAK1-inhibitor binding modes.

Stem Cell and Ex Vivo Bone Marrow Expansion Protocols

Given its near-complete sparing of JAK3, this compound is potentially suitable for ex vivo hematopoietic stem cell expansion protocols where IL-6 family cytokines (via JAK1/TYK2) are used to promote stemness without the immunotoxic effects mediated by JAK3/common gamma-chain signaling [1]. This offers a functional advantage over Tofacitinib-containing media.

Quote Request

Request a Quote for 3,5-DI-Tert-butyl-N-{2-[(naphthalen-2-YL)(phenyl)carbamoyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.